1-Chloro-4-(ethylsulfonyl)benzene
Description
While direct synthesis data for this compound are absent in the provided evidence, analogous compounds suggest that its preparation likely involves sulfonation or oxidation steps from precursors like thioethers or sulfides, followed by functional group modifications under controlled conditions .
Properties
IUPAC Name |
1-chloro-4-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFDDWOQCUYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222384 | |
| Record name | 1-Chloro-4-(ethylsulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-80-3 | |
| Record name | 1-Chloro-4-(ethylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(ethylsulphonyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-(ethylsulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(ethylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Chloro-4-(ethylsulfonyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(ethylsulfonyl)benzene can be synthesized through several methods. One common method involves the chlorination of 4-(ethylsulfonyl)benzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to form the corresponding ethylsulfide derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Ethylsulfide derivatives.
Scientific Research Applications
Industrial Applications
-
Organic Synthesis :
- 1-Chloro-4-(ethylsulfonyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl group enhances nucleophilicity, making it useful in electrophilic substitution reactions and coupling reactions to form more complex molecules.
-
Pharmaceutical Development :
- This compound has been investigated for its potential pharmaceutical applications, particularly as a precursor in the synthesis of drugs targeting metabolic disorders. It can be used to develop inhibitors for sodium-dependent glucose cotransporters (SGLT), which are crucial in managing conditions like diabetes .
- Chemical Manufacturing :
- Water Treatment :
Pharmaceutical Case Studies
Several studies have highlighted the efficacy of derivatives of this compound in treating various health conditions:
- Diabetes Management : Research indicates that compounds derived from this compound exhibit significant inhibitory effects on SGLT2, which is beneficial for controlling blood sugar levels in diabetic patients. This application is particularly relevant for developing new medications aimed at type 2 diabetes management .
- Metabolic Disorders : The crystalline forms of related compounds have shown promise in treating metabolic disorders by improving insulin sensitivity and reducing glucose levels in the bloodstream. These findings support further exploration into the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of 1-Chloro-4-(ethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the ethylsulfonyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Environment
- 1-Chloro-4-(trifluoromethyl)benzene (): The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), comparable to the ethylsulfonyl (-SO₂C₂H₥) group. Computational models (e.g., SEMG) highlight how steric and electronic environments differ: -SO₂C₂H₅ introduces bulkier steric hindrance than -CF₃, affecting reaction pathways .
- 1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone, ): The phenylsulfonyl group (-SO₂Ph) increases aromatic conjugation, reducing solubility in polar solvents compared to the ethylsulfonyl analog. Sulphenone’s use as a pesticide underscores the role of sulfonyl groups in agrochemical activity, suggesting that ethylsulfonyl derivatives may also exhibit bioactivity .
Physical-Chemical Properties
*Estimated based on analogous structures.
Biological Activity
1-Chloro-4-(ethylsulfonyl)benzene, also known as C8H9ClO2S , is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H9ClO2S
- CAS Number : 7205-80-3
- Structure : The compound features a benzene ring substituted with a chlorine atom and an ethylsulfonyl group, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various sulfonyl compounds, it was found to have:
- Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
- Bactericidal Action : The compound demonstrated bactericidal effects, inhibiting protein synthesis pathways and affecting nucleic acid production in bacterial cells .
Cytotoxicity and Anticancer Potential
Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound showed:
- Selective Cytotoxicity : It exhibited selective toxicity towards certain cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic agent.
- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cellular signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : Similar to other sulfonamide derivatives, it interferes with bacterial ribosomal function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Interaction with Enzymatic Pathways : It has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
Comparative Studies
To understand the efficacy of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | 15 - 62.5 | Antibacterial |
| 1-Chloro-4-(methylsulfonyl)benzene | 10 - 50 | Antibacterial | |
| 1-Fluoro-4-(methylsulfinyl)benzene | 20 - 70 | Antifungal |
Study on Antimicrobial Efficacy
In a recent study published in RSC Advances, researchers evaluated the antimicrobial properties of various sulfonyl compounds, including this compound. The findings indicated that this compound was effective against both Staphylococcus aureus and Enterococcus faecalis strains, with MIC values ranging from 15.625 µM to 125 µM. The study concluded that the compound's mechanism involved inhibition of essential bacterial processes such as protein synthesis and cell wall formation .
Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated that the compound induced significant apoptosis in breast cancer cells while exhibiting lower toxicity toward normal fibroblast cells. This selectivity highlights its potential for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
